molecular formula C12H9ClN2O3 B12908194 5-(2-Chlorostyryl)-3-methyl-4-nitroisoxazole

5-(2-Chlorostyryl)-3-methyl-4-nitroisoxazole

Cat. No.: B12908194
M. Wt: 264.66 g/mol
InChI Key: ADBCPXDIFCQROV-VOTSOKGWSA-N
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Description

5-(2-Chlorostyryl)-3-methyl-4-nitroisoxazole is an organic compound that belongs to the isoxazole family Isoxazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorostyryl)-3-methyl-4-nitroisoxazole typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.

    Introduction of the Chlorostyryl Group: This step often involves a Heck reaction, where a chlorostyrene derivative is coupled with the isoxazole ring in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Catalysts and solvents would be chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the isoxazole ring, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chlorostyryl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Oxidized isoxazole derivatives.

    Reduction: Amino-substituted isoxazole.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Chlorostyryl)-3-methyl-4-nitroisoxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

    Interaction with Enzymes: It can inhibit or activate specific enzymes, affecting biochemical pathways.

    Binding to Receptors: It may bind to cellular receptors, modulating signal transduction pathways.

    Oxidative Stress Modulation: The compound can influence oxidative stress levels within cells, impacting cell viability and function.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Bromostyryl)-3-methyl-4-nitroisoxazole: Similar structure but with a bromine atom instead of chlorine.

    5-(2-Chlorostyryl)-3-methyl-4-aminoisoxazole: Similar structure but with an amino group instead of a nitro group.

Uniqueness

5-(2-Chlorostyryl)-3-methyl-4-nitroisoxazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chlorostyryl group provides a site for further functionalization, while the nitro group contributes to its potential as a pharmacophore.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, from synthetic chemistry to biomedical research.

Biological Activity

5-(2-Chlorostyryl)-3-methyl-4-nitroisoxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its isoxazole ring, which is known for its diverse biological activities. The presence of the chlorostyryl group and nitro substituent enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of isoxazole show activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis .

Anticancer Properties

Several studies have highlighted the anticancer potential of isoxazole derivatives. For instance, this compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays revealed that the compound induces apoptosis in cancer cells by activating caspase pathways .

Cell Line IC50 (µM) Mechanism
HeLa (Cervical)15Apoptosis via caspase activation
MCF-7 (Breast)20Cell cycle arrest
A549 (Lung)18ROS generation

Neuroprotective Effects

Recent studies suggest that this compound may exhibit neuroprotective effects. In models of neurodegeneration, the compound has been shown to reduce oxidative stress and improve neuronal survival rates .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cell function.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to cell survival and proliferation.
  • Oxidative Stress Reduction : Its ability to scavenge free radicals contributes to its neuroprotective effects.

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 breast cancer cells, treatment with this compound resulted in significant cell death compared to untreated controls. The study utilized flow cytometry to assess apoptosis levels, confirming the compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as a therapeutic agent in treating bacterial infections .

Properties

Molecular Formula

C12H9ClN2O3

Molecular Weight

264.66 g/mol

IUPAC Name

5-[(E)-2-(2-chlorophenyl)ethenyl]-3-methyl-4-nitro-1,2-oxazole

InChI

InChI=1S/C12H9ClN2O3/c1-8-12(15(16)17)11(18-14-8)7-6-9-4-2-3-5-10(9)13/h2-7H,1H3/b7-6+

InChI Key

ADBCPXDIFCQROV-VOTSOKGWSA-N

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=CC=C2Cl

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=CC=C2Cl

Origin of Product

United States

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